molecular formula C21H19NO3 B5680636 N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide

N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide

Cat. No.: B5680636
M. Wt: 333.4 g/mol
InChI Key: LUKVZOHDWSUNBD-UHFFFAOYSA-N
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Description

N-(1,2-Dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a fused bicyclic acenaphthylene moiety substituted at the 5-position and a 3,5-dimethoxybenzamide group. The dihydroacenaphthylene scaffold is notable for its planar aromatic system, which may enhance π-π stacking interactions in biological targets, while the 3,5-dimethoxybenzamide group contributes to hydrogen bonding and solubility characteristics .

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-16-10-15(11-17(12-16)25-2)21(23)22-19-9-8-14-7-6-13-4-3-5-18(19)20(13)14/h3-5,8-12H,6-7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKVZOHDWSUNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with acenaphthene and 3,5-dimethoxybenzoic acid.

    Formation of Intermediate: Acenaphthene is first converted to 1,2-dihydroacenaphthylene through a reduction reaction.

    Amidation Reaction: The intermediate 1,2-dihydroacenaphthylene is then reacted with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Thiazol-2-Amine Derivatives with Dihydroacenaphthylene Moieties

describes six compounds (3c–3h) sharing the 1,2-dihydroacenaphthylen-5-yl group linked to a thiazol-2-amine core.

Compound Substituent Yield (%) Melting Point (°C) HPLC Purity (%)
3c 4-Ethoxyphenyl 64.4 194.3–197.0 99.3
3d 4-Methoxyphenyl 52.4 185.4–188.6 99.6
3g 4-Carboxyphenyl 73.6 323.1–325.6 99.0

Key Observations :

  • Polar substituents (e.g., carboxylic acid in 3g ) increase melting points significantly (323°C vs. ~190°C for alkoxy derivatives), suggesting stronger intermolecular interactions.
  • Electron-donating groups (methoxy, ethoxy) improve synthetic yields compared to halogenated analogs (e.g., 3e , 3f ) .

Comparison with Target Compound :
The target benzamide lacks the thiazole ring but retains the dihydroacenaphthylene group. Its 3,5-dimethoxybenzamide substituent may confer higher solubility than halogenated analogs (e.g., 3e , 3f ) while maintaining thermal stability comparable to 3g due to hydrogen bonding from the amide group.

GlyT2-Targeting Benzamides: ORG25543 and Analogs

ORG25543 (4-(Benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide) shares the 3,5-dimethoxybenzamide core with the target compound but differs in its substituents. Key findings from :

  • Selectivity : ORG25543 irreversibly inhibits glycine transporter 2 (GlyT2) over GlyT1, reducing neuropathic pain in preclinical models .
  • Toxicity : Irreversible binding depletes glycine reserves, causing tremors and seizures at high doses. A reversible analog, Compound 1 , showed reduced toxicity while retaining analgesic effects .

Comparison with Target Compound :
The dihydroacenaphthylene group in the target compound may alter binding kinetics compared to ORG25543’s cyclopentylmethyl group. If the target compound interacts with GlyT2, its reversible binding (inferred from the absence of irreversible groups like benzyloxy) could mitigate toxicity risks observed in ORG25543.

Pesticide-Related Benzamides

lists benzamide-based agrochemicals, such as isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide), which shares a dimethoxybenzamide structure but targets plant cellulose biosynthesis .

Comparison with Target Compound: While isoxaben and the target compound share a dimethoxybenzamide backbone, the dihydroacenaphthylene group likely shifts bioactivity toward mammalian targets (e.g., neurological proteins) rather than plant systems. This underscores how minor structural changes dictate application specificity.

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide is a synthetic organic compound noted for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

This compound belongs to the class of acenaphthene derivatives. Its unique structure features a dihydroacenaphthylene moiety linked to a dimethoxybenzamide group. The synthesis typically involves the following steps:

  • Starting Materials : Acenaphthene and 3,5-dimethoxybenzoic acid.
  • Formation of Intermediate : Acenaphthene is reduced to 1,2-dihydroacenaphthylene.
  • Amidation Reaction : The intermediate is reacted with 3,5-dimethoxybenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound may interact with enzymes and receptors involved in critical biological processes.
  • Pathways Involved : It can modulate signaling pathways related to cell growth and apoptosis, potentially influencing immune responses.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
  • Antimicrobial Properties : Its structure may confer activity against various bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in experimental models.

Table of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Case Studies

  • Antitumor Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
  • Antimicrobial Activity : In vitro tests demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesUnique Biological Activities
N-(1-naphthalenyl)-3,5-dimethoxybenzamideNaphthalene coreStronger antimicrobial activity
N-(acenaphthalen-1-yl)-3-methylbenzamideAcenaphthylene coreEnhanced antitumor properties
N-(phenanthrenyl)-4-methoxybenzamidePhenanthrene backboneHigher selectivity towards specific cancer types

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